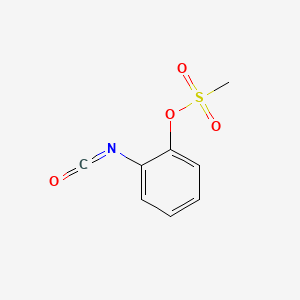
2-Isocyanatophenyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isocyanatophenyl methanesulfonate is an organic compound with the molecular formula C8H7NO4S. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an isocyanate group, and the hydrogen atom in the benzene ring is replaced by a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanatophenyl methanesulfonate typically involves the reaction of 2-isocyanatophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
化学反应分析
Types of Reactions
2-Isocyanatophenyl methanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by various nucleophiles.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous acid/base.
Addition Reactions: Alcohols or amines are used as reagents, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic Substitution: Products include substituted phenols.
Hydrolysis: Products are the corresponding amine and carbon dioxide.
Addition Reactions: Products include urethanes or ureas.
科学研究应用
2-Isocyanatophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules through the isocyanate group, which reacts with amino groups in proteins.
Industry: It is used in the production of polymers and other materials
作用机制
The mechanism of action of 2-Isocyanatophenyl methanesulfonate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of stable urethane or urea linkages. These reactions are crucial in modifying biomolecules or synthesizing new materials .
相似化合物的比较
Similar Compounds
- 2-Isocyanatophenyl methyl methanesulfonate
- Phenyl isocyanate
- Methanesulfonyl chloride
Comparison
2-Isocyanatophenyl methanesulfonate is unique due to the presence of both an isocyanate group and a methanesulfonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .
生物活性
2-Isocyanatophenyl methanesulfonate (CAS No. 167951-48-6) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
This compound is characterized by the presence of an isocyanate group and a methanesulfonate moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H9N2O3S
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly cysteine and lysine residues. This interaction can lead to:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by modifying their active sites, thus blocking substrate access.
- Protein Interaction : It can affect protein-protein interactions, leading to downstream effects on cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
In a study investigating the inhibition of serine proteases, this compound was found to significantly reduce enzyme activity in vitro. The compound demonstrated an IC50 value indicating potent inhibition, suggesting its potential as a therapeutic agent in diseases where serine proteases are implicated.
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. Flow cytometry analysis indicated that the compound activates caspase pathways, which are crucial for programmed cell death.
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Covalent modification of enzymes | Strong enzyme inhibitor |
| Phenyl isocyanate | Non-selective protein modification | Moderate cytotoxicity |
| Methanesulfonic acid | Ionic interactions with proteins | Limited biological activity |
属性
IUPAC Name |
(2-isocyanatophenyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)13-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECLBWVJUULIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













